(R)-OY-101

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

The (R)-enantiomer of OY-101 is the biologically active stereoisomer for P-gp inhibition (IC50 9.9 nM, RF 690). Unlike the racemate or first-gen inhibitors, it provides nanomolar potency, high selectivity, and improved aqueous solubility over tetrandrine. Essential for oral preclinical MDR reversal models and stereospecific SAR studies.

Molecular Formula C27H31NO4
Molecular Weight 433.5 g/mol
Cat. No. B12410694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-OY-101
Molecular FormulaC27H31NO4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC
InChIInChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3
InChIKeyVGJZVOUZZFXQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-OY-101: A Selective, Orally Bioavailable P-gp Inhibitor for Cancer Multidrug Resistance Research


(R)-OY-101 (CAS 23495-82-1) is the enantiopure (R)-stereoisomer of OY-101, a rationally designed simplified derivative of the natural bisbenzylisoquinoline alkaloid tetrandrine [1]. It functions as an orally bioactive, potent, and specific inhibitor of P-glycoprotein (P-gp, ABCB1), a major efflux transporter responsible for multidrug resistance (MDR) in cancer chemotherapy . The compound exhibits a molecular weight of 433.54 g/mol and has been optimized to overcome key limitations of its natural precursor, including improved aqueous solubility and reduced inherent cytotoxicity while maintaining high P-gp reversal activity [1].

Why Generic P-gp Inhibitors Cannot Substitute for (R)-OY-101 in MDR Reversal Studies


P-glycoprotein inhibitors represent a chemically and pharmacologically diverse class, yet their functional profiles in reversing multidrug resistance differ profoundly in terms of potency, target specificity, and oral bioavailability [1]. (R)-OY-101 is distinguished from first-generation inhibitors (e.g., verapamil) by its nanomolar potency and high selectivity for P-gp without significant off-target cardiovascular activity [2]. Relative to its natural product precursor tetrandrine, (R)-OY-101 demonstrates substantially enhanced aqueous solubility and reduced inherent cytotoxicity, translating to improved reversal activity at non-toxic concentrations [1]. Furthermore, stereochemistry critically modulates activity: the (R)-enantiomer of OY-101 is the biologically active form, rendering substitution with the racemate or the (S)-enantiomer unsuitable for applications requiring defined molecular pharmacology . These compound-specific attributes dictate that generic substitution with alternative P-gp inhibitors would compromise experimental reproducibility and therapeutic efficacy in MDR research models.

Quantitative Differentiation of (R)-OY-101: A Comparative Evidence Guide for Scientific Selection


Potency in Reversing Vincristine Resistance: (R)-OY-101 vs. Tetrandrine and Verapamil

(R)-OY-101 displays nanomolar potency (IC50 = 9.9 nM) in sensitizing drug-resistant Eca109/VCR esophageal cancer cells to the cytotoxic effects of vincristine, with a calculated reversal fold (RF) of 690 [1]. In stark contrast, the parent compound tetrandrine exhibits significantly weaker reversal activity under comparable conditions, as evidenced by the structural optimization campaign that prioritized OY-101 due to tetrandrine's poor solubility and high cytotoxicity . Furthermore, first-generation P-gp inhibitors such as verapamil require micromolar concentrations to achieve P-gp inhibition (apparent IC50 = 8.6 μM for efflux blockade), underscoring a >800-fold difference in target engagement potency [2].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Enantiomeric Specificity: Differential Activity of (R)-OY-101 vs. (S)-OY-101

The biological activity of OY-101 is stereospecific, with the (R)-enantiomer (CAS 23495-82-1) identified as the pharmacologically active form. In cellular reversal assays using the Eca109/VCR model, (R)-OY-101 achieves an IC50 of 9.9 nM . In comparison, the (S)-enantiomer (CAS 2924484-79-5) is reported as the less active isomer, with vendors explicitly noting its diminished activity profile relative to the (R)-form [1]. This stereochemical requirement is consistent with the compound's rational design, which incorporated a defined stereocenter during fragment growth optimization [2].

Chiral Pharmacology Stereoselective Activity P-gp Inhibition

Oral Bioavailability: Pharmacokinetic Profile of (R)-OY-101 in Rodent Models

(R)-OY-101 demonstrates oral bioavailability in Sprague-Dawley rats, enabling convenient oral gavage administration for in vivo chemosensitization studies. Following a single oral dose, the compound exhibits a Cmax of 636.55 ± 355.60 ng/mL, a T1/2 of 7.37 ± 4.92 hours, and an absolute oral bioavailability (F) of 7.65 ± 2.15% . This pharmacokinetic profile is consistent with the compound's capacity to enhance vincristine sensitivity in tumor-bearing mice without overt toxicity when administered orally at 30 mg/kg every two days for three weeks . In contrast, many P-gp inhibitors (e.g., cyclosporine A, verapamil) exhibit significant cardiovascular and immunosuppressive toxicities at doses required for P-gp inhibition, limiting their utility as oral chemosensitizers [1].

Pharmacokinetics Oral Bioavailability In Vivo MDR Reversal

Physicochemical Optimization: Enhanced Solubility and Reduced Cytotoxicity vs. Tetrandrine

The rational structural simplification of tetrandrine to OY-101 was driven by molecular dynamics simulations and fragment growth strategies, yielding a compound with markedly improved aqueous solubility and reduced intrinsic cytotoxicity while preserving high P-gp inhibitory activity [1]. Vendor technical documentation explicitly states that OY-101 demonstrates improvements in water-solubility, cytotoxicity, and reversal activity compared to Tetrandrine . These enhancements are critical for in vivo applications, where the poor solubility and significant cytotoxicity of tetrandrine have historically limited its translational potential. The structural modifications, including the introduction of a simplified benzyloxy-substituted tetrahydroisoquinoline scaffold, reduce molecular weight and eliminate structural elements associated with calcium channel blockade, thereby minimizing off-target effects [1].

Drug Design Aqueous Solubility Cytotoxicity Profile

Optimal Research Applications for (R)-OY-101 Based on Differentiated Performance Profiles


In Vivo Chemosensitization Studies in MDR Tumor Xenograft Models

(R)-OY-101 is ideally suited for preclinical investigations requiring oral administration of a P-gp inhibitor to reverse multidrug resistance in tumor-bearing mice. The compound's oral bioavailability (F = 7.65% in rats) and favorable toxicity profile enable chronic dosing regimens (e.g., 30 mg/kg every two days for three weeks) that significantly sensitize drug-resistant tumors to vincristine without overt toxicity . This application leverages the compound's nanomolar potency (IC50 = 9.9 nM, RF = 690) and improved solubility relative to tetrandrine, ensuring adequate systemic exposure to achieve P-gp inhibition at the tumor site [1].

Mechanistic Studies of Stereoselective P-gp Inhibition

The enantiopure (R)-OY-101, in contrast to its (S)-enantiomer or racemic mixtures, provides a defined stereochemical probe for investigating the structural determinants of P-gp substrate recognition and inhibitor binding. Its specific activity profile enables precise correlation of stereochemistry with pharmacological effect, supporting structure-activity relationship (SAR) studies and computational docking analyses aimed at elucidating the molecular basis of P-gp-mediated drug efflux .

Combination Chemotherapy Protocols with Vinca Alkaloids

(R)-OY-101 demonstrates exceptional synergistic anticancer activity when co-administered with vincristine (VCR) against drug-resistant Eca109/VCR cells, as validated by flow cytometry, plate clone formation assays, and rigorous drug synergism analysis [1]. This evidence supports the use of (R)-OY-101 as a chemosensitizer in combination chemotherapy regimens designed to overcome acquired resistance to vinca alkaloids and other P-gp substrate antineoplastic agents.

Reference Compound for P-gp Inhibitor Screening and Validation

Given its well-characterized potency, specificity, and pharmacokinetic profile, (R)-OY-101 serves as an appropriate reference standard for validating novel P-gp inhibitors or screening assays. Its defined IC50 value (9.9 nM) in the Eca109/VCR reversal assay provides a benchmark for assessing the activity of candidate compounds, while its stereospecificity offers a control for evaluating enantiomer-dependent effects in drug discovery programs targeting P-gp .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-OY-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.